N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Related Compounds : Several studies focus on the synthesis of compounds with structural similarities to N-(4-(1H-tetrazol-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. For example, a study by Wang et al. (2008) discusses the copper-catalyzed intramolecular cyclization of various substituted thioureas. This process is relevant to the synthesis of compounds like this compound.
Biological Activities
Anticancer Properties : Several compounds structurally similar to this compound have been evaluated for their anticancer potency. For instance, Turan-Zitouni et al. (2018) synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potential on various cell lines, including human breast adenocarcinoma and lung carcinoma cells (Turan-Zitouni et al., 2018).
Antimicrobial Activities : Some compounds with a similar structure to this compound show significant antimicrobial activities. Babu et al. (2012) synthesized N-(3-chloro-2-oxo-4-phenylazetidin-1-yl) derivatives that exhibited notable activities against bacterial and fungal strains (Babu et al., 2012).
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(17(9-1-2-10-17)15-4-3-11-24-15)19-13-5-7-14(8-6-13)22-12-18-20-21-22/h3-8,11-12H,1-2,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYFZLXDKSOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.